米诺地尔 β-D-葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil, a well-known vasodilator primarily used to treat hair loss and hypertension. This compound is formed when Minoxidil undergoes glucuronidation, a process where a glucuronic acid molecule is added to Minoxidil, enhancing its solubility and facilitating its excretion from the body .
科学研究应用
Minoxidil beta-D-Glucuronide has several applications in scientific research:
Chemistry:
Metabolite Studies: Used to study the metabolism of Minoxidil and its pharmacokinetics.
Analytical Standards: Employed as a reference standard in analytical chemistry for the quantification of Minoxidil metabolites.
Biology:
Enzyme Studies: Utilized to investigate the activity of glucuronosyltransferases and beta-glucuronidases.
Cell Culture: Sometimes used in cell culture studies to understand the cellular uptake and metabolism of glucuronidated compounds.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetic profile of Minoxidil, including its absorption, distribution, metabolism, and excretion.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and excretion of potential therapeutic agents.
Industry:
Quality Control: Used in the pharmaceutical industry for quality control and assurance of Minoxidil-containing products.
Regulatory Compliance: Helps in meeting regulatory requirements for the characterization and quantification of drug metabolites.
作用机制
Target of Action
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil , an antihypertensive and antialopecia agent . Minoxidil primarily targets ATP-activated K+ channels . These channels play a crucial role in regulating the membrane potential and cellular excitability .
Mode of Action
Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax
Biochemical Pathways
The biochemical pathways affected by Minoxidil involve the ERK and Akt signaling pathways . These pathways play a significant role in cell survival, growth, and proliferation. By activating these pathways, Minoxidil can promote the survival of DPCs, which are crucial for hair growth .
Pharmacokinetics
Minoxidil has a relatively large volume of distribution of approximately 200L . It is primarily metabolized in the liver , with no evidence of accumulation when given chronically . Peak plasma concentrations of Minoxidil usually occur within 1 hour after ingestion, and more than 95% of the drug is absorbed from the gastrointestinal tract . The pharmacokinetics of Minoxidil beta-D-Glucuronide may be similar, but further studies are needed to confirm this.
Result of Action
The primary result of Minoxidil’s action is the promotion of hair growth and the treatment of androgenetic alopecia . It achieves this by promoting the survival of DPCs, which are essential for hair growth . As a metabolite of Minoxidil, Minoxidil beta-D-Glucuronide may contribute to these effects.
Action Environment
The action of Minoxidil and its metabolites can be influenced by various environmental factors. For instance, the gut microbiota can transform certain metabolites, potentially affecting their bioactivity . Additionally, dietary factors may also influence the action of Minoxidil and its metabolites .
安全和危害
未来方向
生化分析
Biochemical Properties
Minoxidil Beta-D-Glucuronide interacts with various enzymes and proteins. It is produced by uridine 5′-diphospho (UDP)-glucuronosyltransferases (UGTs) that append glucuronic acid, derived from UDP-glucuronate, to hydroxyl, carboxylate, and other nucleophilic functional groups . The glucuronidation process is crucial for the elimination of Minoxidil Beta-D-Glucuronide from the body .
Cellular Effects
Minoxidil, from which Minoxidil Beta-D-Glucuronide is derived, has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability and proliferation in cancer cells
Molecular Mechanism
Minoxidil, the parent compound of Minoxidil Beta-D-Glucuronide, is known to exert its effects by activating ATP-activated K+ channels . This action is thought to be responsible for its antihypertensive and antialopecia effects
Temporal Effects in Laboratory Settings
The serum concentration of unchanged Minoxidil rapidly decreases over a short interval . Ingesting large amounts of a topical Minoxidil solution can have serious and prolonged cardiovascular effects
Dosage Effects in Animal Models
The effects of Minoxidil, the parent compound of Minoxidil Beta-D-Glucuronide, have been studied in animal models. For instance, it has been found to stimulate hair growth in animal models of androgenic alopecia
Metabolic Pathways
Minoxidil Beta-D-Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway . This pathway is responsible for the clearance of many endogenous and exogenous compounds
Transport and Distribution
It is known that the disposition of glucuronide conjugates, like Minoxidil Beta-D-Glucuronide, requires transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine, and the intestinal lumen .
Subcellular Localization
It is known that glucuronide conjugates, like Minoxidil Beta-D-Glucuronide, are typically stored in the vacuolar fraction of cells
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Minoxidil beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of Minoxidil. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. This process uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid from UDP-glucuronic acid to Minoxidil under mild conditions .
Industrial Production Methods: Industrial production of Minoxidil beta-D-Glucuronide may involve large-scale enzymatic reactions using recombinant enzymes or microbial systems engineered to express the necessary glucuronosyltransferases. The reaction conditions are optimized to maximize yield and purity, often involving controlled pH, temperature, and substrate concentrations .
化学反应分析
Types of Reactions: Minoxidil beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating Minoxidil. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While Minoxidil itself can undergo oxidation and reduction, its glucuronide form is more stable and less reactive under these conditions.
Major Products:
Hydrolysis: Minoxidil and glucuronic acid.
Oxidation and Reduction: These reactions are less common for the glucuronide form but can yield various oxidized or reduced derivatives of Minoxidil.
相似化合物的比较
Minoxidil Sulfate: Another metabolite of Minoxidil, formed through sulfation. It is also pharmacologically active and plays a significant role in the drug’s efficacy.
Glucuronides of Other Drugs: Many drugs undergo glucuronidation, forming similar glucuronide metabolites that enhance solubility and excretion.
Uniqueness: Minoxidil beta-D-Glucuronide is unique due to its specific formation from Minoxidil and its role in the drug’s metabolism. Unlike Minoxidil Sulfate, which is active, Minoxidil beta-D-Glucuronide serves primarily as a means of excretion, highlighting the diverse metabolic pathways drugs can undergo .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Minoxidil beta-D-Glucuronide involves the glucuronidation of Minoxidil using beta-D-glucuronide. This reaction is typically carried out using a suitable solvent and a catalyst under controlled conditions.", "Starting Materials": [ "Minoxidil", "beta-D-glucuronide", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve Minoxidil and beta-D-glucuronide in a suitable solvent", "Add a catalyst to the reaction mixture", "Stir the mixture under controlled conditions for a specified period of time", "Isolate the product by filtration or other suitable means", "Purify the product using appropriate techniques such as chromatography or recrystallization" ] } | |
CAS 编号 |
56828-40-1 |
分子式 |
C15H23N5O7 |
分子量 |
385.37 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,17,21-23H,1-5,16H2,(H,24,25)/t9-,10-,11+,12-,14-/m0/s1 |
InChI 键 |
WJHSTCUDHNONOO-HNRZYHPDSA-N |
手性 SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |
规范 SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
同义词 |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Glucuronide; 1-[[4-Amino-2-imino-6-(1-piperidinyl)-1(2H)-pyrimidinyl]oxy]-1-deoxy-β-D-glucopyranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。